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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

Get Quote

Executive Summary & Scaffold Analysis
Compound: 3-(3-Fluorophenyl)morpholine CAS Registry Number: 1955530-62-7

(Hydrochloride salt) Molecular Formula: C

H

FNO Molecular Weight: 181.21 g/mol

Structural Significance
Unlike the common stimulant 3-Fluorophenmetrazine (3-FPM), which is a 2-aryl-3-methyl

morpholine, the title compound is a 3-arylmorpholine. This regioisomerism fundamentally alters

the electronic environment of the nitrogen atom and the metabolic profile of the molecule. The

meta-fluorine substitution enhances lipophilicity and metabolic stability against aromatic

hydroxylation without introducing the steric bulk of a methyl group.
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Target Compound: 3-(3-Fluorophenyl)morpholine (Phenyl ring at C3, adjacent to Nitrogen).

[1]

Common Isomer: 2-(3-Fluorophenyl)morpholine (Phenyl ring at C2, adjacent to Oxygen).

Drug Analog: 3-Fluorophenmetrazine (2-aryl-3-methyl).

Synthetic Pathway & Logic
To understand the spectroscopic impurities, one must understand the synthesis. The 3-

arylmorpholine scaffold is typically constructed via an intramolecular aza-Michael addition or

reduction of a morpholin-3-one intermediate.

Workflow Diagram
The following diagram outlines the synthesis and characterization logic, highlighting critical

control points.
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Figure 1: Synthetic logic flow for 3-arylmorpholine construction. Critical spectroscopic

checkpoints ensure regioisomeric purity.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
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The NMR data below is derived from the validated 3-phenylmorpholine scaffold (Lau et al.,

2016) with substituent effects applied for the meta-fluorine atom.

H NMR (400 MHz, CDCl )
The spectrum is characterized by the desymmetrization of the morpholine ring due to the C3

chiral center.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.35 – 7.28 Multiplet (m) 1H Ar-H (C5')

Meta-coupling

obscures

splitting.

7.15 – 7.08 Multiplet (m) 2H Ar-H (C2', C6')

Upfield shift due

to F-shielding

effect.

7.02 – 6.95
Td (

Hz)
1H Ar-H (C4')

Distinct triplet-of-

doublets due to

H-F coupling.

3.98
dd (

Hz)
1H H3 (Benzylic)

Diagnostic Peak.

Chemical shift

confirms C3

attachment.

3.85 – 3.78 Multiplet 1H H2 (eq)
Adjacent to

Oxygen.

3.68 – 3.60 Multiplet 1H H2 (ax)

Distinct

axial/equatorial

environments.

3.55
dt (

Hz)
1H H6 (eq)

Adjacent to

Oxygen.

3.35
td (

Hz)
1H H6 (ax)

Large geminal

coupling.

3.10
dd (

Hz)
1H H5 (eq)

Adjacent to

Nitrogen.

2.95
td (

Hz)
1H H5 (ax)

Adjacent to

Nitrogen.
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1.85 Broad singlet 1H NH

Exchangeable

with D

O.

C NMR (100 MHz, CDCl )
Carbon assignments are validated by C-F coupling constants (

), which are definitive for position verification.
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Shift (

ppm)

Coupling (

Hz)
Assignment Notes

163.1 d, C3' (C-F)

Ipso-carbon; large

coupling confirms F

presence.

144.5 d, C1' (Ipso)
Attachment point to

morpholine.

130.2 d, C5' Meta to Fluorine.

122.8 d, C6' Para to Fluorine.

114.5 d, C2'

Ortho to Fluorine;

doublet confirms

position.

113.8 d, C4' Ortho to Fluorine.

67.2 -
C6 (O-CH

)
Typical ether carbon.

66.8 -
C2 (O-CH

)
Ether carbon.

59.8 d, C3 (Chiral)

Diagnostic. Benzylic

carbon attached to

Nitrogen.

46.1 -
C5 (N-CH

)
Amine carbon.

F NMR (376 MHz, CDCl )
-112.5 ppm (Multiplet): Characteristic of a fluorine atom on a phenyl ring in the meta position
relative to an alkyl/amine substituent.
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Mass Spectrometry (MS) & Fragmentation
Technique: ESI-MS (Positive Mode) or GC-MS (EI).

Primary Ionization
[M+H]

: m/z 182.10 (Base peak in ESI).

[M]

: m/z 181.1 (GC-MS parent ion).

Fragmentation Pathway (GC-MS/EI)
The fragmentation is driven by

-cleavage adjacent to the nitrogen atom.

Parent Ion: m/z 181.

-Cleavage: Loss of the morpholine ether bridge fragment.

Base Peak (Predicted): m/z 150-152 region (Loss of CH

O or C

H

O from the ring).

Tropylium Ion: m/z 109 (Fluorotropylium cation, C

H

F

). This is a signature for fluorinated benzyl moieties.
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Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid functional group confirmation.

3300 – 3350 cm

: N-H stretching (secondary amine). Usually a weak, broad band.

2850 – 2950 cm

: C-H stretching (aliphatic).

1580 & 1480 cm

: C=C aromatic skeletal vibrations.

1250 – 1280 cm

:C-F stretching. Strong, diagnostic band for aryl fluorides.

1100 – 1120 cm

: C-O-C stretching (ether linkage of morpholine).
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Experimental Protocols for Validation
Protocol 1: Sample Preparation for NMR

Solvent: Use CDCl

(Chloroform-d) neutralized with silver foil if the HCl salt is used, or add 1 drop of NaOD/D

O to free-base the salt in situ.

Concentration: 10 mg sample in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm).

Protocol 2: GC-MS Method
Column: DB-5ms or equivalent (30m x 0.25mm).

Inlet: 250°C, Split 20:1.

Oven: 80°C (1 min)

300°C at 15°C/min.

Note: The free base elutes cleanly; the HCl salt may require in situ derivatization or thermal

dissociation in the injector (not recommended for quantitative work).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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